molecular formula C19H13Cl3N2O4S B11712795 5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide

5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide

Cat. No.: B11712795
M. Wt: 471.7 g/mol
InChI Key: MQDXJDFUBJJHIB-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a sulfonamide group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chloro-4-aminophenyl sulfonamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity, with stringent control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce amines.

Scientific Research Applications

5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • 5-Chloro-2-methoxy-N-(4-nitrophenyl)benzamide
  • 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide

Uniqueness

What sets 5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide apart from similar compounds is its unique combination of chlorine atoms and the sulfonamide group. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C19H13Cl3N2O4S

Molecular Weight

471.7 g/mol

IUPAC Name

5-chloro-N-[2-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C19H13Cl3N2O4S/c20-11-1-5-14(6-2-11)29(27,28)24-13-4-7-17(16(22)10-13)23-19(26)15-9-12(21)3-8-18(15)25/h1-10,24-25H,(H,23,26)

InChI Key

MQDXJDFUBJJHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O)Cl)Cl

Origin of Product

United States

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